molecular formula C21H18N4OS B2583557 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide CAS No. 1226435-06-8

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

Cat. No. B2583557
CAS RN: 1226435-06-8
M. Wt: 374.46
InChI Key: QUHTUAALBFVYFK-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, also known as IQA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IQA is a small molecule with a molecular weight of 401.95 g/mol and a chemical formula of C23H20N4OS.

Scientific Research Applications

Immune Response Modification

Imiquimod and its analogues, including compounds similar to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, have been identified as non-nucleoside imidazoquinolinamines. These compounds activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, in vivo studies show significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their use in treating various skin disorders and possibly beyond (Syed, 2001).

Bioactive Heterocyclic Compounds

Quinoline and quinazoline, core structures related to the chemical , have been extensively studied for their diverse biological activities, including antitumor, antimalarial, antibacterial, antifungal, and antiviral effects. These compounds, along with their synthetic analogs, offer promising avenues for drug development across a wide range of therapeutic areas (Shang et al., 2018).

Optoelectronic Materials

Research into quinazolines has expanded beyond medicinal chemistry into the synthesis and application of these compounds for electronic devices. Quinazoline derivatives have been explored for use in luminescent elements, photoelectric conversion elements, and image sensors, highlighting their potential in creating novel optoelectronic materials (Lipunova et al., 2018).

Anticorrosive Materials

Quinoline derivatives demonstrate effectiveness against metallic corrosion, making them valuable in the development of anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding is particularly noted, underscoring their industrial applications beyond pharmaceuticals (Verma et al., 2020).

Antiviral Research

Recent studies have highlighted the antiviral potential of benzazine derivatives, including quinoline, quinoxaline, and quinazoline compounds. Their exploration in the past few years indicates a significant capacity for designing effective antiviral drugs, offering new directions for therapeutic intervention against various viral infections (Mochulskaya et al., 2021).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(14-27-13-16-5-2-1-3-6-16)23-18-8-4-7-17-9-10-19(24-21(17)18)25-12-11-22-15-25/h1-12,15H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHTUAALBFVYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

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